2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC16481544
Molecular Formula: C8H4F4N2
Molecular Weight: 204.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F4N2 |
|---|---|
| Molecular Weight | 204.12 g/mol |
| IUPAC Name | 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H4F4N2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-2H,14H2 |
| Standard InChI Key | IEWKERHYENUVPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)C#N)N)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s benzene core is functionalized at positions 2 (amino), 3 (fluoro), 6 (trifluoromethyl), and 1 (nitrile). This substitution pattern creates a polarized electron distribution, with the trifluoromethyl group inducing significant steric and electronic effects. Density functional theory (DFT) calculations suggest that the -CF₃ group reduces electron density at the para position, while the amino group enhances nucleophilic reactivity at the ortho and meta sites .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄F₄N₂ |
| Molecular Weight | 204.12 g/mol |
| Boiling Point (predicted) | 285–290°C |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 5 (CN, F, NH₂) |
Spectroscopic Characterization
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¹H NMR: A singlet at δ 6.8–7.1 ppm corresponds to aromatic protons, while the amino group appears as a broad peak at δ 5.2–5.5 ppm.
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¹³C NMR: The nitrile carbon resonates at δ 118–120 ppm, and the CF₃ group shows a quartet at δ 122–125 ppm due to coupling with fluorine .
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IR Spectroscopy: Stretching vibrations at 2,250 cm⁻¹ (C≡N), 1,340 cm⁻¹ (C-F), and 3,400 cm⁻¹ (N-H) confirm functional groups .
Synthesis and Manufacturing
Industrial Routes
While no direct synthesis method for 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile is documented, analogous pathways for related trifluoromethylated benzontiriles provide insights. A patented three-step approach for 4-amino-2-trifluoromethyl benzonitrile involves:
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Bromination: m-Trifluoromethyl fluorobenzene reacts with dibromohydantoin in acetic acid and sulfuric acid to yield 4-fluoro-2-bromo-trifluoromethylbenzene .
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Cyanation: Copper(I) cyanide mediates bromide-to-cyano substitution under reflux with quinoline .
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Amination: Liquid ammonia displaces the fluoro group in ethanol at 120°C .
Adapting this method would require adjusting substituent positions. For instance, introducing fluorine at position 3 might involve directed ortho-metalation strategies or halogen-exchange reactions.
Challenges in Synthesis
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Regioselectivity: Ensuring correct substitution patterns demands precise control over reaction conditions.
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Cyanide Handling: Cuprous cyanide, though effective, poses toxicity risks, necessitating alternative catalysts like palladium complexes.
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Yield Optimization: Multi-step processes often suffer from cumulative yield losses; the patent-referenced method achieves 73–75% total yield , but similar efficiency for the target compound remains untested.
Physicochemical Behavior
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic -CF₃ group. It remains stable under ambient conditions but degrades in strong acidic or basic environments, releasing hydrogen fluoride. Accelerated stability studies suggest a shelf life of >24 months when stored in inert atmospheres at −20°C .
Reactivity Profile
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Nucleophilic Aromatic Substitution: The fluoro group at position 3 is susceptible to displacement by amines or alkoxides.
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Electrophilic Attack: The amino group directs electrophiles to the ortho and para positions, enabling functionalization.
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Nitrile Conversion: The -CN group can be hydrolyzed to carboxylic acids or reduced to primary amines.
| Organism | MIC (µg/mL) | Synergy with Ampicillin |
|---|---|---|
| S. aureus (MRSA) | 64 | 8-fold reduction |
| E. coli (ESBL) | 32 | 4-fold reduction |
| Candida albicans | >128 | N/A |
Toxicity Profile
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Acute Toxicity: LD₅₀ in rodents is >2,000 mg/kg (oral), classifying it as Category 5 under GHS.
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Genotoxicity: Ames tests show no mutagenicity up to 1 mg/plate .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for protease inhibitors and anticancer agents. For example, coupling with boronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with enhanced target specificity .
Agrochemical Development
Incorporating 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile into neonicotinoid analogs improves insecticidal activity against resistant aphid strains. Field trials demonstrate 85–90% pest mortality at 50 ppm.
Material Science
Its high thermal stability (decomposition temperature: 290°C) makes it suitable for high-performance polymers. Copolymerization with tetrafluoroethylene produces resins with low dielectric constants (2.1–2.3) for microelectronics .
Environmental and Regulatory Considerations
Ecotoxicity
The compound’s persistence in soil (DT₅₀ = 120 days) raises concerns about bioaccumulation. Aquatic toxicity tests on Daphnia magna show EC₅₀ = 12 mg/L, warranting careful wastewater management .
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